Crystal structure comparison: altered dihedral angle vs. ethyl 2-acetylhydrazono-2-phenylacetate
In the closest structurally characterized analog, ethyl 2-acetylhydrazono-2-phenylacetate, the benzene ring forms dihedral angles of 86.3° and 10.0° with the ethyl group and the acetylimino plane, respectively [1]. The replacement of the acetyl group with the larger phenylacetyl group in the target compound introduces increased steric bulk and additional conformational flexibility. While a direct crystal structure for the target compound is not available for comparison, this structural modification is predicted to alter the dihedral angle with the imino plane, which can impact intermolecular interactions and packing in solid-state formulations.
| Evidence Dimension | Dihedral angle between aromatic ring and imino plane |
|---|---|
| Target Compound Data | Not reported |
| Comparator Or Baseline | Ethyl 2-acetylhydrazono-2-phenylacetate: 10.0° (benzene ring vs. acetylimino plane) |
| Quantified Difference | Predicted increase in dihedral angle due to steric effects of the phenylacetyl group |
| Conditions | Single-crystal X-ray diffraction |
Why This Matters
The dihedral angle influences crystal packing stability and solubility, which are critical parameters for reproducible formulation and in vitro assay performance.
- [1] Sun, S., et al. (2008). Ethyl 2-acetylhydrazono-2-phenylacetate. Acta Crystallographica Section E, E64, o259. View Source
